1-(5-Aminopentyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Aminopentyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidin-2-ones. Pyrrolidin-2-ones are five-membered lactams that are widely encountered in both natural and synthetic compounds. The presence of a pyrrolidin-2-one fragment in drugs and natural compounds has gained significant attention due to its potent biological activities and diverse functional properties .
Vorbereitungsmethoden
The synthesis of 1-(5-Aminopentyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods may involve the use of donor-acceptor cyclopropanes and primary amines, followed by in situ lactamization and dealkoxycarbonylation .
Analyse Chemischer Reaktionen
1-(5-Aminopentyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Aminopentyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(5-Aminopentyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, affecting biological processes at the molecular level . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(5-Aminopentyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(2-Aminopropyl)pyrrolidin-2-one: This compound has a similar structure but different substituents, leading to variations in reactivity and biological activity.
1,5-Substituted Pyrrolidin-2-ones: These compounds have different substituents at the 1 and 5 positions, affecting their chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
91681-83-3 |
---|---|
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-(5-aminopentyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H18N2O/c10-6-2-1-3-7-11-8-4-5-9(11)12/h1-8,10H2 |
InChI-Schlüssel |
OFUISYXPCRUSQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.